

valencene pharmacological activities review

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Compound Focus: Valencene

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Pharmacological Activities of Valencene

Valencene is a sesquiterpene hydrocarbon naturally found in citrus peels [1]. Beyond its well-known role as a flavor and fragrance agent, recent studies have uncovered significant therapeutic potential.

Activity	Reported Models/Assays	Key Findings & Potential Mechanisms	References
Anticancer	<i>In silico</i> , <i>In vitro</i> (A549 NSCLC cells), Molecular Docking & Dynamics	Binds to nuclear receptors (e.g., THRB); induces apoptosis, reduces mitochondrial membrane potential; IC ₅₀ : 16.71 µg/mL in A549 cells.	[2]
Anti-inflammatory	<i>In vitro</i> (LPS-stimulated RAW 264.7 macrophages), <i>In vivo</i> (mouse sepsis model)	Induces heme oxygenase-1 (HO-1) ; inhibits iNOS expression and nitric oxide (NO) production; improves survival in sepsis.	[3] [4]
Antioxidant	Multiple <i>in vitro</i> assays	Demonstrates functional antioxidant and antiradical properties .	[3]
Antimicrobial	Not specified in results	Shows general antimicrobial properties .	[3]

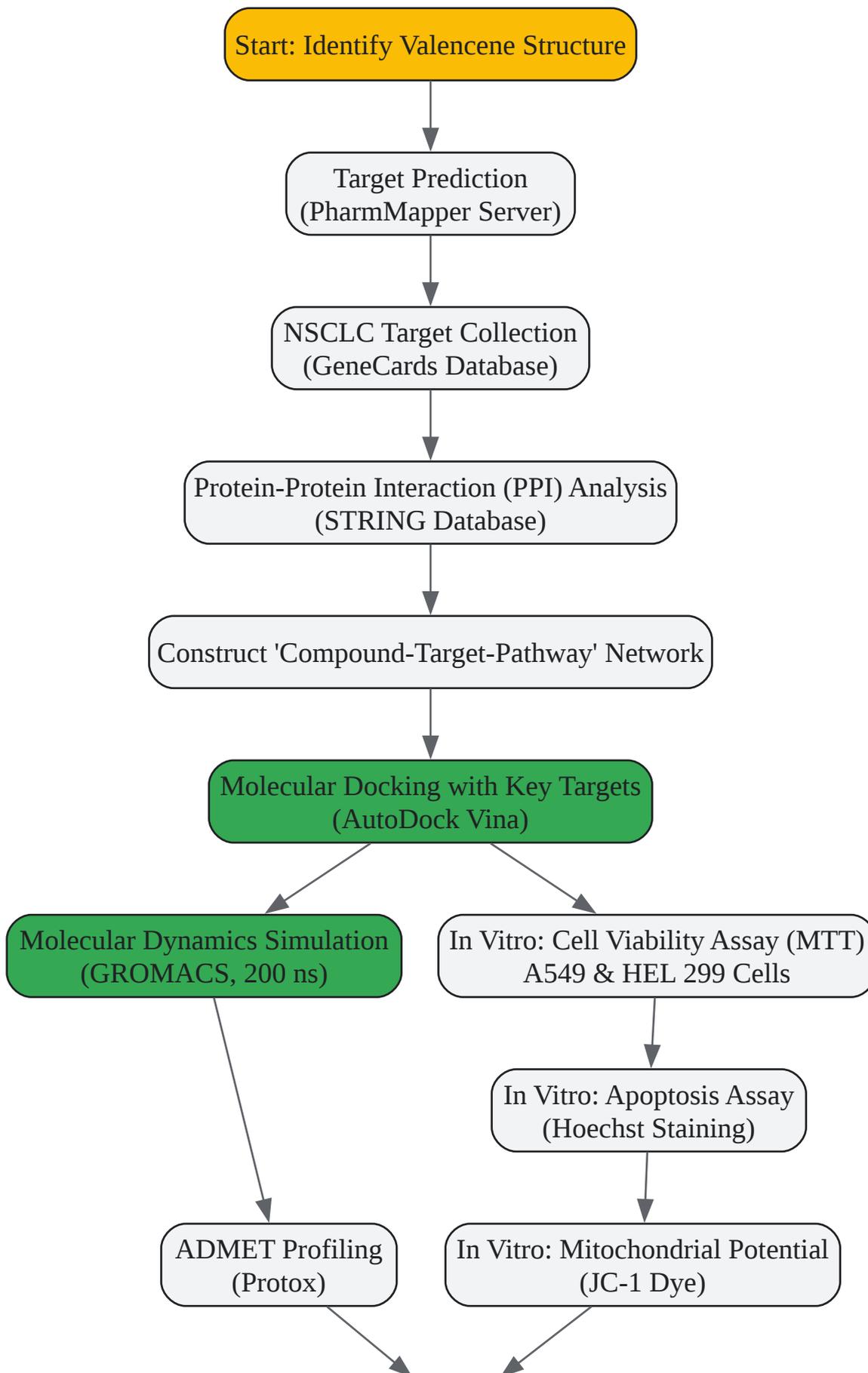
Activity	Reported Models/Assays	Key Findings & Potential Mechanisms	References
Anti-allergic	<i>In vivo</i> (NC/Nga mouse model of atopic dermatitis)	Inhibits development of atopic dermatitis-like skin lesions .	[2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

Protocol for Investigating Anticancer Activity via Network Pharmacology and In Vitro Assays

This integrated protocol from a 2025 study outlines the workflow for evaluating **valencene's** anticancer potential [2].



Data Integration & Analysis

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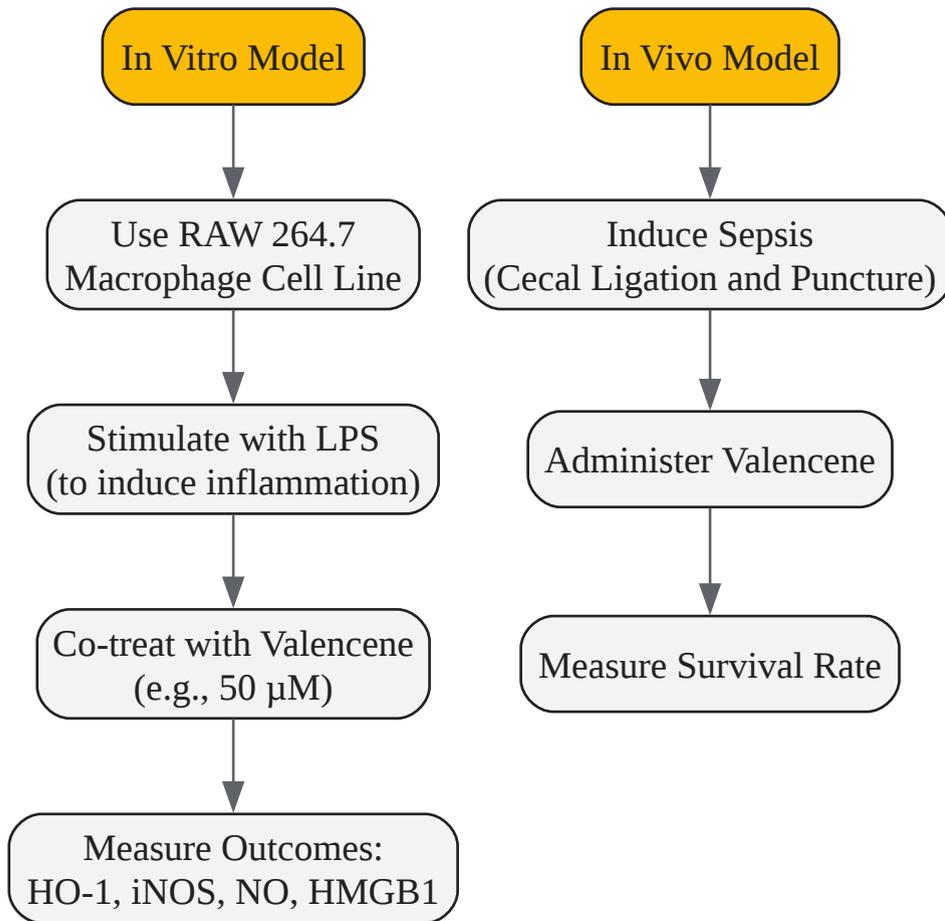
*Experimental workflow for **valencene**'s anticancer activity evaluation.*

Key Experimental Details:

- **Molecular Docking:** Binding affinities were calculated using **AutoDock Vina**. **Valencene** showed strong binding (below -5 kcal/mol) to nuclear receptors like **THRB**, **RXRA**, **RXRB**, **RARA**, and **RARB**, outperforming 5-fluorouracil (5-FU) [2].
- **Molecular Dynamics (MD) Simulation:** The stability of the **THRB-valencene complex** was assessed over **200 ns** using **GROMACS**. The complex demonstrated stable binding with favorable interaction energies [2].
- **In Vitro Cytotoxicity (MTT Assay):**
 - **Cell Lines:** Human non-small cell lung cancer cells (**A549**) and normal lung fibroblasts (**HEL 299**).
 - **Procedure:** Cells treated with **valencene**, viability measured to determine **IC₅₀**.
 - **Key Result:** **Valencene's IC₅₀ in A549 cells was 16.71 µg/mL**, compared to 12.7 µg/mL for 5-FU. Its **Selectivity Index (SI) was 2.293**, higher than 5-FU (2.231), suggesting a potentially safer profile for normal cells [2].
- **Apoptosis Assay: Hoechst staining** visualized nuclear condensation and DNA fragmentation in A549 cells, indicating apoptosis [2].
- **Mitochondrial Membrane Potential:** Using **JC-1 dye**, a decrease in potential was observed, a key early step in apoptosis [2].

Protocol for Anti-inflammatory and Cytoprotective Activity

This protocol is based on studies investigating **valencene**'s effect on sepsis and inflammation [4] [3].



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Workflow for anti-inflammatory and cytoprotective activity assays.

Key Experimental Details:

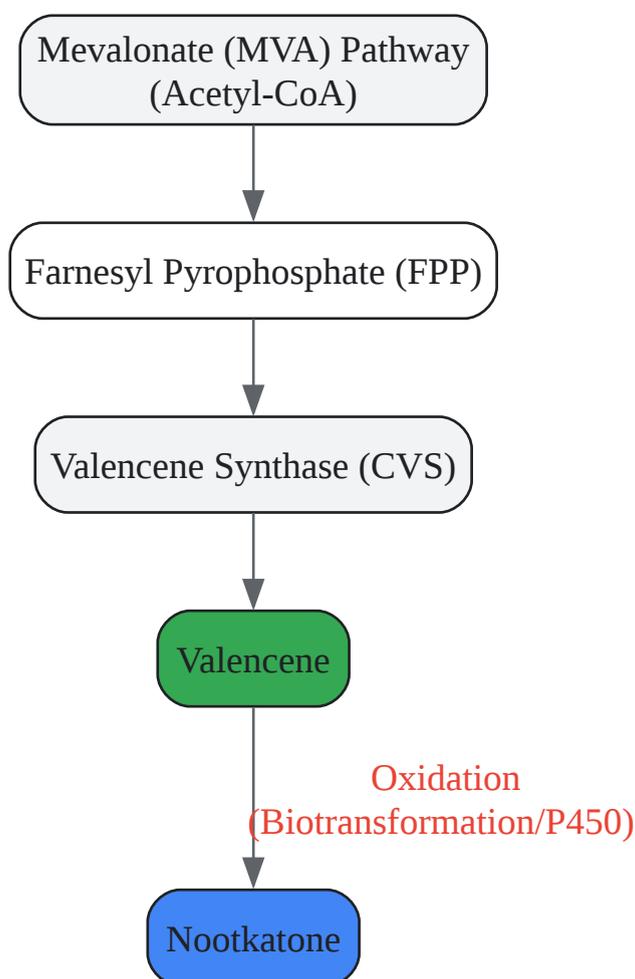
- **In Vitro Model:**
 - **Cell Line:** RAW 264.7 murine macrophages [3].
 - **Inflammation Induction:** Stimulation with LPS (lipopolysaccharide).
 - **Treatment:** Co-treatment with **valencene** (e.g., 50 µM).
 - **Key Measurements:**
 - **Heme Oxygenase-1 (HO-1) Induction:** **Valencene** significantly induces HO-1 expression, a cytoprotective enzyme [3].
 - **Inhibition of Inflammatory Mediators:** Suppresses expression of **iNOS** and production of **nitric oxide (NO)** [3].
 - **Inhibition of HMGB1 Release:** Reduces release of the late-phase inflammatory mediator **High-Mobility Group Box-1** [3].
- **In Vivo Model:**

- **Sepsis Model: Cecal ligation and puncture (CLP)** in mice.
- **Key Result: Valencene** treatment **increased survival rates** in septic mice, linked to HO-1 induction [4].

Biosynthesis and Biotransformation

Traditional extraction from citrus peels is inefficient, yielding only 0.2–0.6% by weight [4]. **Metabolic engineering** in microbial hosts like *Saccharomyces cerevisiae* offers a sustainable alternative [4] [5]. **Valencene** is also a key precursor for **nootkatone**, a valuable grapefruit aroma compound with insect repellent properties [6] [5].

The following diagram illustrates the biosynthetic pathway and biotransformation of **valencene**.



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Biosynthesis of **valencene** and biotransformation to nootkatone.

Conclusion and Research Perspectives

Current evidence highlights **valencene** as a promising multi-target agent, especially in oncology (non-small cell lung cancer) and immunology (sepsis, inflammation). Its ability to induce HO-1 and modulate nuclear receptors provides a mechanistic basis for its effects.

For future research:

- **Expand In Vivo Studies:** More animal model data is needed to validate efficacy and safety.
- **Explore Combination Therapies:** Potential as an adjuvant with conventional chemotherapeutic agents.
- **Clinical Translation:** Further preclinical profiling is essential to determine its drug-likeness and therapeutic window.

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